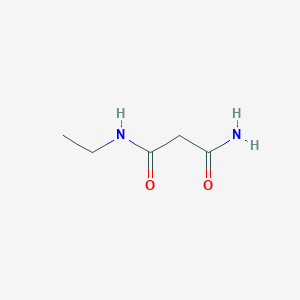

N-ethylpropanediamide

Description

N-Ethylpropanamide (CAS: 5129-72-6), also known as diethylformamide, is a secondary amide with the molecular formula C₅H₁₁NO and an average molecular mass of 101.149 g/mol . Structurally, it consists of a propionamide backbone (CH₃CH₂CONH₂) modified by an ethyl group substitution on the nitrogen atom (CH₃CH₂CONHCH₂CH₃). This compound is characterized by its role as a solvent and intermediate in organic synthesis. Key identifiers include its ChemSpider ID (454744) and MDL number (MFCD00059388) .

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N'-ethylpropanediamide |

InChI |

InChI=1S/C5H10N2O2/c1-2-7-5(9)3-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9) |

InChI Key |

IVMIXRFCJQZPCS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing malonamide ethylester involves the monosaponification of symmetric diesters. This process can be challenging due to the difficulty in distinguishing between the two identical ester groups. Typically, monosaponification produces a mixture of the starting diester, the corresponding half-ester, and the diacid, even with the use of one equivalent of a base .

Industrial Production Methods

Industrial production methods for malonamide ethylester often involve multi-component reactions (MCRs). These reactions are efficient as they incorporate most of the atoms from the starting materials into the final product, reducing the amount of solvents, energy, and reaction time required .

Chemical Reactions Analysis

Types of Reactions

N-ethylpropanediamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the five-component condensation reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature .

Common Reagents and Conditions

Common reagents used in reactions with malonamide ethylester include strong bases for deprotonation, alkyl halides for nucleophilic substitution, and various oxidizing and reducing agents. The conditions for these reactions can vary, but they often occur at room temperature and may or may not require a catalyst .

Major Products Formed

The major products formed from reactions involving malonamide ethylester depend on the specific reagents and conditions used. For example, the five-component condensation reaction mentioned earlier produces novel malonamide derivatives .

Scientific Research Applications

N-ethylpropanediamide and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of malonamide ethylester involves the deprotonation of carbons alpha to carbonyl groups by a strong base, forming a carbanion. This carbanion can undergo nucleophilic substitution on alkyl halides, leading to the formation of alkylated compounds. Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

Comparison with Similar Compounds

N-Ethylpropanamide belongs to a class of N-substituted propionamides. Below, it is compared to two structurally related compounds: N,N-Dimethylpropionamide and N-Ethyl-N-methylpropanamide .

Structural and Molecular Comparisons

Key Observations:

Molecular Weight : N-Ethyl-N-methylpropanamide has a higher molecular weight due to the addition of a methyl group compared to N-Ethylpropanamide.

N,N-Dimethylpropionamide: Two methyl groups increase electron-donating effects, which may stabilize the amide bond but reduce solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.